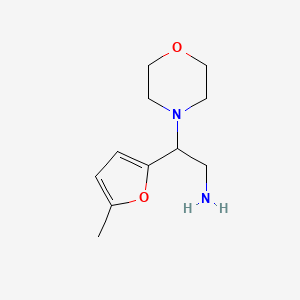

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCDWTZMSHESDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424370 | |

| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875160-04-6 | |

| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

One of the most common and effective methods to prepare substituted ethanamines such as this compound is reductive amination of the corresponding aldehyde or ketone with morpholine.

- Step 1: Synthesis of 5-methyl-2-furfural (5-methyl-2-furyl aldehyde) as the key intermediate.

- Step 2: Reaction of 5-methyl-2-furfural with morpholine and ammonia or a primary amine source under reductive amination conditions.

- Step 3: Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the target amine.

This method is favored due to mild conditions that preserve the furan ring and allow selective formation of the secondary amine.

Nucleophilic Substitution on Halogenated Intermediates

Another approach involves:

- Preparation of a halogenated ethanamine intermediate, such as 2-chloro-2-(5-methyl-2-furyl)ethanamine.

- Subsequent nucleophilic substitution with morpholine to introduce the morpholinyl group.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or ring opening of the furan.

Mannich-Type Reaction

A Mannich reaction variant can be employed:

- Condensation of 5-methyl-2-furfural with formaldehyde and morpholine under acidic conditions.

- This forms the aminomethylated furan derivative, which can be further reduced or modified to yield the ethanamine structure.

This method is less common due to potential side reactions and lower selectivity.

Detailed Research Findings and Experimental Data

Literature Synthesis Examples

According to SynQuest Labs, a closely related compound, 4-{5-[(Methylamino)methyl]furan-2-ylmethyl}morpholine , is prepared via methylation of the amino group on a morpholinylmethyl furan derivative, indicating the feasibility of functionalizing the furan ring with morpholine substituents under controlled conditions.

Reductive amination protocols commonly use ethanol or methanol as solvents, with zinc dust or sodium cyanoborohydride as reducing agents, at temperatures ranging from room temperature to 60°C, ensuring high yields and purity.

Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 5-methyl-2-furfural, morpholine, NaBH3CN | Ethanol, 25-60°C, 2-4 hours | 70-85 | Mild, preserves furan ring |

| Nucleophilic Substitution | 2-chloro-2-(5-methyl-2-furyl)ethanamine, morpholine | DMF or ethanol, reflux | 50-70 | Requires careful control to avoid side reactions |

| Mannich Reaction | 5-methyl-2-furfural, formaldehyde, morpholine | Acidic medium, room temp | 40-60 | Lower selectivity, possible side products |

Spectroscopic and Structural Confirmation

- Products are typically confirmed by 1H and 13C NMR spectroscopy , showing characteristic signals for the furan ring protons and morpholine methylene groups.

- Mass spectrometry (ESI-MS) confirms molecular weight consistent with the target compound.

- Infrared spectroscopy (IR) shows characteristic amine N-H stretches and furan C=C and C-O vibrations.

- Single-crystal X-ray diffraction has been used in related compounds to confirm molecular conformation and hydrogen bonding patterns, which can be extrapolated to this compound class.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a fundamental building block in the synthesis of more complex molecules.

- Coordination Chemistry : It is used as a ligand due to its ability to form stable complexes with metal ions.

Biology

- Antimicrobial Properties : Research indicates that 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine exhibits antimicrobial activity, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a subject of interest for cancer therapeutics.

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits microbial growth in vitro. | |

| Anticancer | Shows potential in reducing tumor cell viability. |

Medicine

The compound is being explored as a potential drug candidate due to its structural features that may allow for interaction with biological targets. Its mechanism involves binding to specific enzymes or receptors, modulating their activity.

Industrial Applications

In industrial contexts, this compound is utilized in:

- Production of Polymers : It is incorporated into polymer formulations to enhance properties such as flexibility and durability.

- Resins Manufacturing : The compound is also used in the production of resins, contributing to improved performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. These findings suggest its potential utility in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro assays were conducted to evaluate the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells. Further research is needed to elucidate the underlying mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Key Comparative Insights:

Morpholine vs. Piperidine/Pyrazole Moieties: Morpholine-containing compounds (e.g., 875160-04-6, 626209-63-0) exhibit higher solubility in aqueous media compared to piperidine analogs (e.g., CAS 1185320-32-4 ) due to the oxygen atom in the morpholine ring.

Furan Substituents: The 5-methylfuran group in the target compound contrasts with nitro-substituted furans (e.g., FANFT in ), which are associated with carcinogenicity via metabolic activation. The methyl group likely reduces reactivity, improving metabolic stability .

Branched analogs (e.g., 1248559-48-9) may alter steric interactions, affecting bioavailability .

Pharmacological Implications :

- Compounds with morpholine (e.g., 875160-04-6) are explored in CNS drug discovery due to blood-brain barrier permeability. In contrast, pyrazole derivatives (e.g., 956193-08-1) are often investigated for kinase inhibition .

Research Findings and Structural-Activity Relationships (SAR)

- Solubility : Morpholine-containing derivatives (e.g., 875160-04-6) demonstrate superior aqueous solubility compared to piperidine analogs, critical for oral bioavailability .

- Metabolic Stability : The 5-methylfuran group in 875160-04-6 likely resists oxidative metabolism better than nitro-furans (e.g., FANFT), reducing toxicity risks .

- Target Selectivity : The ethanamine linker may confer selectivity for amine-binding targets over bulkier analogs like 626209-63-0, which has a longer ethylamine chain .

Biological Activity

2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 202.24 g/mol

- Structure : The compound features a furan ring substituted with a morpholine group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, which can lead to various biological effects. For instance, the compound may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies involving various cancer cell lines, including A-549 (lung cancer) and L1210 (leukemia), have shown that it can inhibit cell proliferation. The observed IC values indicate potent growth inhibition, often in the nanomolar range . Mechanistic studies suggest that this activity may be linked to the induction of apoptosis and modulation of cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | 5 - 50 | Inhibition of cell wall synthesis |

| Anticancer | A-549 (Lung Cancer) | 0.1 - 1 | Induction of apoptosis via caspase activation |

| Immune Modulation | Human PBMC | 10 - 25 | Suppression of PHA-induced proliferation |

Case Study: Anticancer Activity in A-549 Cells

In a study examining the effects on A-549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability. At concentrations as low as 0.1 µM, the compound induced apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptotic cells, including Annexin V binding and propidium iodide exclusion .

Immune Modulation Studies

Further investigations into immune modulation revealed that the compound could suppress lymphocyte proliferation in response to phytohemagglutinin (PHA). At a concentration of 10 µM, it reduced proliferation by approximately 60%, indicating potential utility in managing autoimmune disorders or enhancing therapeutic efficacy in cancer treatments through immune modulation .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine, and how can yield be optimized?

- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design can identify optimal conditions while minimizing trial-and-error approaches. Post-synthesis, purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) can enhance purity. Reference analogous furan-morpholine syntheses in , where morpholine rings are coupled to aromatic systems . Statistical optimization methods, as discussed in , are critical for reducing experimental iterations .

Q. Which spectroscopic techniques are recommended for structural validation and purity assessment of this compound?

- Methodological Answer : Use - and -NMR to confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH groups) and furyl protons (δ ~6–7 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column and UV detection (λ = 254 nm), referencing impurity profiling methods in and , where related compounds are analyzed using gradient elution .

Q. How does the morpholine moiety influence the compound’s solubility and pharmacokinetic properties?

- Methodological Answer : Conduct comparative solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) against a morpholine-free analog. Use logP calculations (via software like ChemAxon) to predict lipophilicity. In vitro bioavailability assays (e.g., Caco-2 cell permeability) can assess intestinal absorption. Structural analogs in and highlight the role of morpholine in enhancing aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify transition states. Tools like Gaussian or ORCA can simulate reaction pathways. ICReDD’s integrated computational-experimental framework () uses such methods to predict regioselectivity in furan derivatives, reducing experimental validation time .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent dosing). Use meta-analysis to identify confounding variables (e.g., solvent choice, assay temperature). For antimicrobial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) assays. ’s approach to testing furan derivatives under controlled parameters provides a model .

Q. How can reactor design improve scalability for large-scale synthesis?

- Methodological Answer : Optimize mixing efficiency and heat transfer using continuous-flow reactors, which are ideal for exothermic reactions involving morpholine derivatives. Computational fluid dynamics (CFD) simulations (e.g., COMSOL) can model mass transfer limitations. ’s classification of reaction engineering (RDF2050112) emphasizes scalable reactor designs .

Q. What in silico approaches predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Molecular docking (AutoDock Vina) can identify cytochrome P450 binding sites. ’s feedback loop, integrating computational predictions with experimental metabolomics data, ensures robust validation .

Q. How do steric and electronic effects of the 5-methylfuran group influence reaction kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.